Cas no 92426-52-3 (N-(4-Chlorophenyl)benzofuran-2-carboxamide)

N-(4-Chlorophenyl)benzofuran-2-carboxamide structure
92426-52-3 structure
Product Name:N-(4-Chlorophenyl)benzofuran-2-carboxamide
CAS No:92426-52-3
MF:C15H10ClNO2
MW:271.698402881622
CID:1092507
PubChem ID:734211
Update Time:2025-04-23

N-(4-Chlorophenyl)benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chlorophenyl)benzofuran-2-carboxamide
    • N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
    • Z28161693
    • SCHEMBL2610072
    • HMS1441N08
    • Maybridge3_003814
    • AKOS000519018
    • CCG-47449
    • Oprea1_728048
    • SR-01000637062-1
    • Oprea1_488055
    • IDI1_015201
    • 92426-52-3
    • CHEMBL3427422
    • Inchi: 1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18)
    • InChI Key: DJXNYOPSVGCFQJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=CC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 271.0400063g/mol
  • Monoisotopic Mass: 271.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 42.2Ų

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Additional information on N-(4-Chlorophenyl)benzofuran-2-carboxamide

N-(4-Chlorophenyl)benzofuran-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 92426-52-3, commonly referred to as N-(4-Chlorophenyl)benzofuran-2-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of benzofuran, a heterocyclic aromatic compound, and features a carboxamide group attached to a 4-chlorophenyl moiety. The structure of this molecule is characterized by its unique combination of functional groups, which contribute to its diverse chemical and biological properties.

Benzofuran itself is a well-known aromatic heterocycle with a fused benzene ring and a furan ring. The substitution of the benzofuran ring with a carboxamide group at the 2-position introduces additional electronic effects, enhancing the molecule's reactivity and potential for interaction with biological systems. The presence of the 4-chlorophenyl group further modulates the electronic properties of the molecule, making it an interesting candidate for various applications in drug discovery and materials science.

Recent studies have highlighted the potential of N-(4-Chlorophenyl)benzofuran-2-carboxamide as a lead compound in the development of new therapeutic agents. Researchers have explored its activity against various enzymes, including kinases and proteases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders. The compound's ability to inhibit these enzymes suggests that it may serve as a starting point for designing more potent and selective drugs.

In addition to its pharmacological applications, N-(4-Chlorophenyl)benzofuran-2-carboxamide has also been investigated for its role in organic synthesis. Its structure provides a versatile platform for further functionalization, enabling chemists to explore new reaction pathways and construct complex molecules with desired properties. For instance, the carboxamide group can be readily modified to introduce additional functional groups, expanding the scope of potential applications.

The synthesis of N-(4-Chlorophenyl)benzofuran-2-carboxamide typically involves multi-step reactions, often starting from benzofuran derivatives. One common approach involves the nucleophilic substitution of an appropriate benzofuran derivative with an amine-containing reagent. The introduction of the 4-chlorophenyl group is achieved through coupling reactions or other substitution methods, depending on the specific starting materials and reaction conditions.

From a structural standpoint, N-(4-Chlorophenyl)benzofuran-2-carboxamide exhibits interesting electronic properties due to the conjugation between the aromatic rings and the electron-withdrawing carboxamide group. This conjugation not only influences the molecule's UV-Vis absorption but also plays a role in its reactivity towards electrophilic and nucleophilic species. Recent computational studies have provided insights into the electronic distribution within the molecule, which can guide further modifications to optimize its properties for specific applications.

The biological activity of N-(4-Chlorophenyl)benzofuran-2-carboxamide has been extensively studied using various in vitro and in vivo models. For example, studies have demonstrated its ability to modulate cellular signaling pathways involved in inflammation and apoptosis. These findings suggest that the compound may have potential as an anti-inflammatory or anti-cancer agent. However, further research is needed to fully understand its mechanism of action and to evaluate its safety profile.

In terms of physical properties, N-(4-Chlorophenyl)benzofuran-2-carboxamide is typically isolated as a crystalline solid with a melting point in the range of 180–190°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques, including HPLC and NMR spectroscopy. These techniques have been instrumental in confirming the compound's structure and purity.

Looking ahead, N-(4-Chlorophenyl)benzofuran-2-carboxamide represents an exciting area of research with potential applications in drug discovery, materials science, and organic synthesis. As researchers continue to explore its properties and interactions with biological systems, new opportunities for innovation are likely to emerge. The compound's unique combination of functional groups and electronic properties positions it as a valuable tool for advancing our understanding of complex chemical systems.

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